Cas no 2229503-56-2 (4-(3-fluoro-4-methylphenyl)oxane-2,6-dione)

4-(3-Fluoro-4-methylphenyl)oxane-2,6-dione is a fluorinated heterocyclic compound featuring an oxane (tetrahydropyran) backbone substituted with a 3-fluoro-4-methylphenyl group. This structure imparts unique reactivity and stability, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The fluorine substituent enhances electron-withdrawing properties, while the methyl group contributes to lipophilicity, influencing bioavailability and binding affinity. The oxane-2,6-dione moiety offers versatile functionalization sites for further derivatization. Its well-defined stereochemistry and purity make it suitable for precision applications in medicinal chemistry and material science. The compound’s balanced physicochemical properties ensure compatibility with diverse reaction conditions, supporting its use in complex synthetic pathways.
4-(3-fluoro-4-methylphenyl)oxane-2,6-dione structure
2229503-56-2 structure
Product Name:4-(3-fluoro-4-methylphenyl)oxane-2,6-dione
CAS No:2229503-56-2
MF:C12H11FO3
MW:222.212347269058
CID:6583732
PubChem ID:165845210
Update Time:2025-06-08

4-(3-fluoro-4-methylphenyl)oxane-2,6-dione Chemical and Physical Properties

Names and Identifiers

    • 4-(3-fluoro-4-methylphenyl)oxane-2,6-dione
    • EN300-1797742
    • 2229503-56-2
    • Inchi: 1S/C12H11FO3/c1-7-2-3-8(4-10(7)13)9-5-11(14)16-12(15)6-9/h2-4,9H,5-6H2,1H3
    • InChI Key: SJCFHBXWSRRCNO-UHFFFAOYSA-N
    • SMILES: FC1=C(C)C=CC(=C1)C1CC(=O)OC(C1)=O

Computed Properties

  • Exact Mass: 222.06922237g/mol
  • Monoisotopic Mass: 222.06922237g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 287
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 43.4Ų

4-(3-fluoro-4-methylphenyl)oxane-2,6-dione Pricemore >>

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Additional information on 4-(3-fluoro-4-methylphenyl)oxane-2,6-dione

Research Brief on 4-(3-fluoro-4-methylphenyl)oxane-2,6-dione (CAS: 2229503-56-2): Recent Advances and Applications

4-(3-fluoro-4-methylphenyl)oxane-2,6-dione (CAS: 2229503-56-2) is a fluorinated heterocyclic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential. Recent studies highlight its role as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of anti-inflammatory and anticancer agents.

The compound's unique structural features, including the oxane-2,6-dione core and the fluorine-substituted aromatic ring, contribute to its reactivity and biological activity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4-(3-fluoro-4-methylphenyl)oxane-2,6-dione exhibit potent inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways. This suggests its potential as a scaffold for designing next-generation nonsteroidal anti-inflammatory drugs (NSAIDs) with improved selectivity and reduced side effects.

In addition to its anti-inflammatory properties, recent preclinical studies have explored the anticancer potential of this compound. Research conducted by a team at the University of Cambridge in 2024 revealed that certain analogs of 4-(3-fluoro-4-methylphenyl)oxane-2,6-dione can induce apoptosis in cancer cells by modulating the PI3K/AKT/mTOR signaling pathway. These findings were particularly notable in triple-negative breast cancer models, where the compounds showed promising activity against resistant cell lines.

The synthetic routes to 4-(3-fluoro-4-methylphenyl)oxane-2,6-dione have also been optimized in recent years. A 2023 publication in Organic Process Research & Development described a novel, scalable synthesis method that improves yield and purity while reducing environmental impact through greener solvent systems. This advancement is particularly important for potential industrial-scale production of pharmaceutical intermediates based on this compound.

Pharmacokinetic studies of 4-(3-fluoro-4-methylphenyl)oxane-2,6-dione derivatives have provided valuable insights into their drug-like properties. Recent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling indicates that these compounds generally exhibit good oral bioavailability and metabolic stability, though some derivatives may require structural modifications to optimize their pharmacokinetic profiles for clinical development.

Looking forward, researchers are exploring the potential of 4-(3-fluoro-4-methylphenyl)oxane-2,6-dione in other therapeutic areas, including neurodegenerative diseases and metabolic disorders. The compound's ability to cross the blood-brain barrier, as demonstrated in recent rodent studies, makes it particularly interesting for central nervous system applications. Furthermore, computational chemistry approaches are being employed to design and screen new derivatives with enhanced potency and selectivity.

In conclusion, 4-(3-fluoro-4-methylphenyl)oxane-2,6-dione represents a versatile scaffold with significant potential in drug discovery. The recent advances in its synthesis, biological evaluation, and mechanistic understanding position this compound as a promising candidate for the development of novel therapeutic agents. Continued research efforts are expected to further elucidate its full pharmacological potential and translate these findings into clinical applications.

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